2,6-Dichlorobenzylideneacetone
Overview
Description
2,6-Dichlorobenzylideneacetone is an organic compound with the molecular formula C10H8Cl2O. It is a pale yellow solid that is primarily used in various chemical syntheses. This compound is known for its unique structure, which includes a benzylidene group substituted with two chlorine atoms at the 2 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichlorobenzylideneacetone typically involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out in water at room temperature for about 12 hours. The resulting product is then isolated by vacuum filtration and dried .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichlorobenzylideneacetone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,6-Dichlorobenzylideneacetone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichlorobenzylideneacetone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Benzylideneacetone: Similar in structure but lacks the chlorine substituents.
Dibenzylideneacetone: Contains two benzylidene groups and is used in similar applications.
Uniqueness: 2,6-Dichlorobenzylideneacetone is unique due to the presence of chlorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
IUPAC Name |
(E)-4-(2,6-dichlorophenyl)but-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-6H,1H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUBBGLIJLKARO-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(C=CC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C=CC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601271365 | |
Record name | (3E)-4-(2,6-Dichlorophenyl)-3-buten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601271365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55420-71-8, 41420-69-3 | |
Record name | (3E)-4-(2,6-Dichlorophenyl)-3-buten-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55420-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,3-dichloro-2-((2-propynyloxy)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041420693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3E)-4-(2,6-Dichlorophenyl)-3-buten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601271365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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